molecular formula C9H7Cl3O B1411295 2',3'-Dichloro-5'-methylphenacyl chloride CAS No. 1806347-83-0

2',3'-Dichloro-5'-methylphenacyl chloride

Cat. No.: B1411295
CAS No.: 1806347-83-0
M. Wt: 237.5 g/mol
InChI Key: GJLVIGJGMOPCIK-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-5’-methylphenacyl chloride is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two chlorine atoms and a methyl group attached to the phenacyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dichloro-5’-methylphenacyl chloride typically involves the chlorination of 5’-methylphenacyl chloride. The process can be carried out using chlorine gas in the presence of a suitable catalyst, such as ferric chloride, under controlled temperature conditions to ensure selective chlorination at the 2’ and 3’ positions.

Industrial Production Methods: On an industrial scale, the production of 2’,3’-Dichloro-5’-methylphenacyl chloride may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to chlorination, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dichloro-5’-methylphenacyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of 2’,3’-dichloro-5’-methylbenzoic acid.

    Reduction: Formation of 2’,3’-dichloro-5’-methylphenethyl alcohol.

Scientific Research Applications

2’,3’-Dichloro-5’-methylphenacyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-5’-methylphenacyl chloride involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acids in proteins, leading to inhibition of enzyme activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions.

Comparison with Similar Compounds

    2’,3’-Dichloroacetophenone: Similar structure but lacks the methyl group.

    2’,3’-Dichlorobenzophenone: Contains a phenyl group instead of a methyl group.

    2’,3’-Dichloro-5’-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.

Uniqueness: 2’,3’-Dichloro-5’-methylphenacyl chloride is unique due to the presence of both chlorine atoms and a methyl group on the phenacyl moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-1-(2,3-dichloro-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O/c1-5-2-6(8(13)4-10)9(12)7(11)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLVIGJGMOPCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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